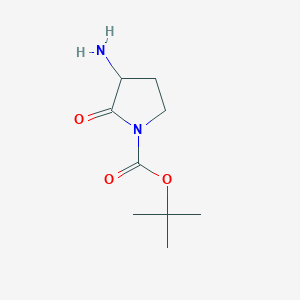

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5,10H2,1-3H3 |

InChI Key |

BHDGUSNVNKFPSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Enolate Generation :

-

Amination :

Data:

Cyclization of Aziridinecarboxamide Precursors

This route leverages intramolecular ring expansion of aziridine derivatives to form the pyrrolidinone core.

Procedure:

-

Aziridine Synthesis :

-

Cyclization :

Data:

Reduction of Cyano-Substituted Pyrrolidinone

A nitro or cyano group at position 3 is reduced to the primary amine.

Procedure:

-

Cyanation :

-

Reduction :

Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Electrophilic Amination | High regioselectivity | Low-temperature conditions | 72–78% |

| Aziridine Cyclization | Scalable | Moderate yields | 58–65% |

| Cyano Reduction | High efficiency | Requires cyanide handling | 80–85% |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its structural components allow for various chemical transformations, making it valuable in creating diverse compounds.

Key Features:

- Reactivity: The amino group can participate in hydrogen bonding and nucleophilic reactions, enhancing its utility in synthetic pathways.

- Stability: The presence of the tert-butyl group provides steric hindrance that contributes to the compound's stability during reactions.

Common Reactions:

- Oxidation: Utilizing oxidizing agents such as Dess-Martin periodinane.

- Reduction: Employing lithium aluminum hydride for reduction processes.

- Substitution Reactions: Involving amines or alcohols to form new derivatives.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development, particularly as an intermediate in synthesizing pharmacologically active compounds.

Case Studies:

- Inhibitors of Arginase: This compound has been explored as a precursor for arginase inhibitors, which have implications in treating conditions like cancer and cardiovascular diseases. For instance, derivatives synthesized from this compound showed promising activity against human arginases .

| Compound | Activity | Reference |

|---|---|---|

| Tert-butyl 3-amino derivatives | Potent arginase inhibitors | |

| Pyrrolidine derivatives | Novel neuraminidase inhibitors |

Biological Interactions

The biological relevance of this compound is underscored by its interactions with biological systems, particularly its potential as a therapeutic agent.

Mechanism of Action:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Target Compound: Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate

- Core Structure : Five-membered pyrrolidine ring.

- Functional Groups: Boc (protective group), 2-oxo, 3-amino.

- Key Features : Balanced ring strain, dual functionality (nucleophilic amine and electrophilic ketone).

Compound A: tert-Butyl 2-oxospiro[indoline-3,3′-pyrrolidine]-1′-carboxylate ()

- Core Structure : Spiro system fusing indoline (aromatic) and pyrrolidine.

- Functional Groups : Boc on pyrrolidine, 2-oxo on indoline.

Compound C: tert-Butyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate ()

- Core Structure : Four-membered azetidine ring.

- Functional Groups : Boc, 3-oxo, allyl substituent at (2S)-position.

- Key Differences : Smaller ring size increases strain, enhancing reactivity for ring-opening reactions. The allyl group offers a handle for click chemistry or cross-metathesis .

Functional Group Analysis

| Functional Group | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Protective Group | Boc (pyrrolidine N) | Boc (pyrrolidine N) | Boc (pyridine N) | Boc (azetidine N) |

| Oxo Group | 2-position (pyrrolidine) | 2-position (indoline) | 3-position (pyrazole) | 3-position (azetidine) |

| Amino Group | 3-position (primary) | Absent | Absent | Absent |

| Additional Features | None | Spiro junction | Bicyclic pyrazolo-pyridine | Allyl substituent, (2S) stereochemistry |

Data Table Summarizing Key Features

*Molecular weights are approximate and based on theoretical calculations.

Biological Activity

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This compound features a unique structure that includes a tert-butyl group, an amino group, and a carbonyl group, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the tert-butyl group provides steric hindrance, enhancing stability, while the oxopyrrolidine moiety offers versatile reactivity for various chemical transformations. The amino group can participate in hydrogen bonding, which may enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.23 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is hypothesized to involve its interaction with various biological targets. Studies suggest that compounds with similar structures can act as enzyme inhibitors or modulate receptor activity. The amino group in this compound may facilitate interactions through hydrogen bonding, thereby enhancing its efficacy in therapeutic applications.

In Vitro Studies

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant inhibitory effects against various enzymes and pathogens. For instance, research on related compounds has shown promising results in inhibiting viral proteases, which are crucial for viral replication.

- SARS-CoV Protease Inhibition : A study indicated that dipeptide-type inhibitors with similar scaffolds to this compound displayed potent inhibitory activity against the SARS-CoV 3CL protease, with IC50 values around .

- Influenza Virus Neuraminidase : Another study found that pyrrolidine derivatives could inhibit influenza virus neuraminidase effectively, suggesting potential antiviral properties .

Case Studies

A notable case study involved the use of related pyrrolidine compounds in drug development for HIV treatment. These compounds demonstrated low toxicity and significant antiviral activity, indicating their potential as lead compounds for further development .

Q & A

Q. Table 1: Comparative Bromination Efficiency

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|---|---|

| NBS | DMF | 40 | 72 | 93 | <5% dibromide |

| PBr₃ | THF | 60 | 85 | 88 | 12% dibromide |

| NBS/PPh₃ | CH₂Cl₂ | 25 | 68 | 95 | None detected |

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Å/°) | SHELXL Refinement Notes |

|---|---|---|

| C3-N Bond Length | 1.46 | Restrained to 1.45 ± 0.02 Å |

| Ring Puckering (θ) | 18.7° | Envelope conformation (C3-up) |

| R-factor | 0.032 | TWIN correction applied |

Source : Data from and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.